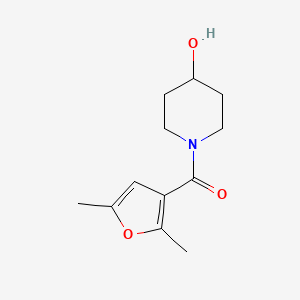
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol
Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological system being studied and the specific applications of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to piperidine structures. For instance, derivatives of piperidine have shown significant antiproliferative effects in various cancer cell lines. In one study, a related piperidine compound demonstrated an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cell cultures . This suggests that modifications to the piperidine framework can enhance its anticancer properties.
Antiviral Activity
This compound has not been directly tested for antiviral activity; however, structural analogs have shown promising results against HIV. For example, compounds with similar piperidine structures exhibited EC50 values in the low nanomolar range against various HIV strains, indicating a strong antiviral potency . This suggests potential for further exploration of this compound in antiviral applications.
Case Studies and Research Findings
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) for piperidine derivatives indicate that specific substituents on the phenyl ring can significantly influence biological activity. For example, modifications that enhance hydrophobic interactions or increase steric bulk have been associated with improved binding affinities and biological efficacy .
In particular, substituents such as trifluoromethyl or halogens at certain positions have been shown to enhance the potency of related compounds against cancer and viral targets . This highlights the importance of careful structural modifications in optimizing biological activity.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-11(9(2)16-8)12(15)13-5-3-10(14)4-6-13/h7,10,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGNSGQDTZCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















